6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one
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Overview
Description
Pravastatin Diol Lactone is a derivative of pravastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular events. Pravastatin Diol Lactone is a lactone form of pravastatin, which is a cyclic ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pravastatin Diol Lactone can be synthesized through several methods. One common approach involves the fermentation of mevastatin, followed by hydrolysis of the lactone group and biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group . This process is followed by cyclization to form the lactone ring.
Industrial Production Methods
Industrial production of pravastatin and its derivatives, including Pravastatin Diol Lactone, typically involves large-scale fermentation processes. The fermentation is carried out using specific strains of fungi or bacteria that produce the desired statin. The fermentation broth is then subjected to various purification steps, including extraction, crystallization, and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pravastatin Diol Lactone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups in Pravastatin Diol Lactone can yield ketones or aldehydes, while reduction can regenerate the hydroxyl groups .
Scientific Research Applications
Pravastatin Diol Lactone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals.
Biology: Studies have explored its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: As a derivative of pravastatin, it is investigated for its cholesterol-lowering effects and potential cardiovascular benefits.
Industry: It is used in the production of various statin drugs and other biologically active compounds.
Mechanism of Action
Pravastatin Diol Lactone exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is a key player in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, Pravastatin Diol Lactone reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This mechanism is similar to that of other statins, but the specific molecular interactions and pathways involved can vary .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: Another statin that also inhibits HMG-CoA reductase but requires activation in vivo.
Simvastatin: Similar to lovastatin, it is administered as an inactive lactone form and requires activation.
Atorvastatin: A more potent statin that does not require activation and has a longer half-life.
Uniqueness
Pravastatin Diol Lactone is unique in its structure and pharmacokinetic properties. Unlike lovastatin and simvastatin, it does not require activation in vivo, making it more readily available for therapeutic action. Additionally, its hydrophilic nature reduces the risk of drug interactions and side effects compared to more lipophilic statins .
Properties
IUPAC Name |
6-[2-(6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQUPQRPRHNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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